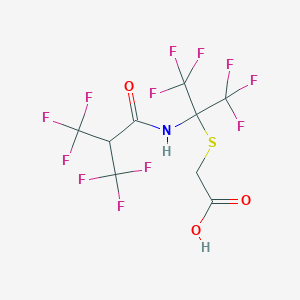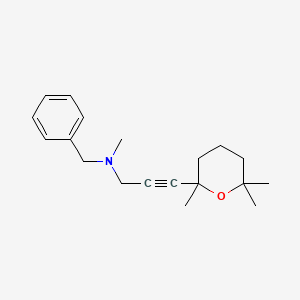![molecular formula C24H32N4O8S2 B11484608 N,N'-{piperazine-1,4-diylbis[(2-oxoethane-2,1-diyl)oxy-4,1-phenylene]}bis(N-methylmethanesulfonamide)](/img/structure/B11484608.png)
N,N'-{piperazine-1,4-diylbis[(2-oxoethane-2,1-diyl)oxy-4,1-phenylene]}bis(N-methylmethanesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-N-{4-[2-(4-{2-[4-(N-METHYLMETHANESULFONAMIDO)PHENOXY]ACETYL}PIPERAZIN-1-YL)-2-OXOETHOXY]PHENYL}METHANESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-{4-[2-(4-{2-[4-(N-METHYLMETHANESULFONAMIDO)PHENOXY]ACETYL}PIPERAZIN-1-YL)-2-OXOETHOXY]PHENYL}METHANESULFONAMIDE typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include methylamine, piperazine, and various sulfonamides. The reaction conditions may involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-{4-[2-(4-{2-[4-(N-METHYLMETHANESULFONAMIDO)PHENOXY]ACETYL}PIPERAZIN-1-YL)-2-OXOETHOXY]PHENYL}METHANESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
N-METHYL-N-{4-[2-(4-{2-[4-(N-METHYLMETHANESULFONAMIDO)PHENOXY]ACETYL}PIPERAZIN-1-YL)-2-OXOETHOXY]PHENYL}METHANESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-METHYL-N-{4-[2-(4-{2-[4-(N-METHYLMETHANESULFONAMIDO)PHENOXY]ACETYL}PIPERAZIN-1-YL)-2-OXOETHOXY]PHENYL}METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-METHYL-N-{4-[2-(4-{2-[4-(N-METHYLMETHANESULFONAMIDO)PHENOXY]ACETYL}PIPERAZIN-1-YL)-2-OXOETHOXY]PHENYL}METHANESULFONAMIDE include other sulfonamides and piperazine derivatives, such as:
- N-Methyl-2-pyrrolidone
- N-Methyl-α-pyrrolidinone
- N-Methyl-γ-butyrolactam
Uniqueness
What sets N-METHYL-N-{4-[2-(4-{2-[4-(N-METHYLMETHANESULFONAMIDO)PHENOXY]ACETYL}PIPERAZIN-1-YL)-2-OXOETHOXY]PHENYL}METHANESULFONAMIDE apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H32N4O8S2 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
N-methyl-N-[4-[2-[4-[2-[4-[methyl(methylsulfonyl)amino]phenoxy]acetyl]piperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H32N4O8S2/c1-25(37(3,31)32)19-5-9-21(10-6-19)35-17-23(29)27-13-15-28(16-14-27)24(30)18-36-22-11-7-20(8-12-22)26(2)38(4,33)34/h5-12H,13-18H2,1-4H3 |
InChI Key |
MEHFQPMFKGAWEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)N(C)S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-piperidin-1-ylalaninate](/img/structure/B11484541.png)
![7-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484543.png)
![8-ethoxy-8-pyridin-4-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene](/img/structure/B11484553.png)
![2-(4-chlorophenyl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11484560.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-methylbenzyl)-1H-benzimidazole](/img/structure/B11484567.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B11484570.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11484578.png)
![2-Chloro-6-[(4-methoxyphenyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B11484582.png)

![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484593.png)
![N-[2-(Adamantan-1-YL)ethyl]-3-[4-(1H-pyrrol-1-YL)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484620.png)
![Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate](/img/structure/B11484626.png)
